1-Phenyl-3-(4H-1,2,4-triazol-4-yl)harnstoff

Übersicht

Beschreibung

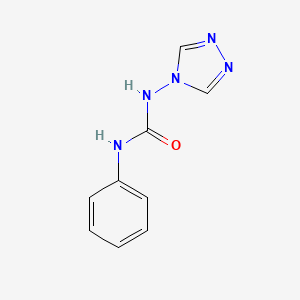

1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea is a useful research compound. Its molecular formula is C9H9N5O and its molecular weight is 203.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

Research indicates that derivatives of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines with IC50 values comparable to established anticancer agents like sorafenib . The mechanism of action often involves the inhibition of critical enzymes or pathways associated with tumor growth.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Certain derivatives have demonstrated selective inhibition of IDO1 activity, making them candidates for further development as immunotherapeutic agents .

Applications in Drug Design

Molecular Hybridization

The unique structure of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea allows for molecular hybridization strategies in drug design. By combining pharmacophoric elements from different bioactive compounds, researchers aim to enhance efficacy and selectivity against specific biological targets .

Potential Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The ability of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea to interact with biological targets suggests potential applications in developing antifungal or antibacterial agents.

Case Studies and Research Findings

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .

Mode of Action

It is known that 1,2,4-triazole derivatives can act as inhibitors or activators of their targets, leading to changes in cellular processes .

Biochemical Pathways

1,2,4-triazole derivatives are known to interact with various biochemical pathways, depending on their targets .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of the compound .

Biologische Aktivität

1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea is a heterocyclic compound characterized by the presence of a phenyl group and a triazole ring linked by a urea moiety. Its molecular formula is with a molecular weight of approximately 203.20 g/mol. This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea typically involves the reaction between phenyl isothiocyanate and 4-amino-1,2,4-triazole. This method allows for efficient production with good yields, making it suitable for further biological evaluations.

Biological Activity Overview

Triazole derivatives, including 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea, have been explored for various biological activities:

- Antimicrobial Properties : Triazoles are often investigated for their potential antimicrobial and antifungal properties due to their ability to disrupt cellular processes in target organisms .

- Anticancer Activity : Research has shown that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazole have been evaluated for their efficacy against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .

The mechanism of action for 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea likely involves interactions with specific biological targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and other interactions that influence cellular pathways. These compounds may act as inhibitors or activators leading to alterations in cellular processes .

Case Studies

-

Anticancer Evaluation : A study on triazole derivatives demonstrated significant inhibitory activity against cancer cell lines with IC50 values indicating potent effects comparable to established drugs like sorafenib .

Compound A549 IC50 (μM) HCT-116 IC50 (μM) 1-(4-chlorophenyl)-3-{...} 2.39 ± 0.10 3.90 ± 0.33 Sorafenib 2.12 ± 0.18 2.25 ± 0.71 - Structure Activity Relationship (SAR) : The SAR studies have indicated that modifications on the triazole ring significantly impact the biological activity of the compounds. For example, certain substitutions have been linked to enhanced binding interactions with target proteins .

Eigenschaften

IUPAC Name |

1-phenyl-3-(1,2,4-triazol-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOVRICRSZZUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330089 | |

| Record name | 1-phenyl-3-(1,2,4-triazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35224-76-1 | |

| Record name | 1-phenyl-3-(1,2,4-triazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.